ω-Amidase Substrate Affinity: KGM Km (0.01 mM) vs. Structural Analogs
The ω-amidase enzyme demonstrates a true Km of approximately 0.01 mM for the open-chain form of α-ketoglutaramate (KGM), indicating high-affinity substrate recognition [1]. In contrast, the structurally related analog 2-oxosuccinamate (the transamination product of asparagine) shows significantly lower activity with ω-amidase, while the artificial substrate succinamate exhibits even weaker catalytic efficiency [2]. This differential substrate specificity confirms that KGM is the preferred physiological substrate for ω-amidase, making it essential for accurate kinetic studies of this enzyme.
| Evidence Dimension | Enzyme-substrate affinity (Km for ω-amidase) |
|---|---|
| Target Compound Data | True Km = 0.01 mM for the open-chain form of α-ketoglutaramate |
| Comparator Or Baseline | 2-Oxosuccinamate (lower activity than KGM); succinamate (weak activity) |
| Quantified Difference | ω-Amidase shows far higher activity against KGM than against 2-oxosuccinamate or succinamate |
| Conditions | ω-Amidase enzymatic assay; open-chain structure requirement; references 288884, 288892 |
Why This Matters
For enzymologists requiring a validated, high-affinity ω-amidase substrate, generic substitution with 2-oxosuccinamate or succinamate would yield non-physiological kinetic data and compromise experimental validity.
- [1] BRENDA Enzyme Database. EC 3.5.1.3 (omega-amidase). True Km of omega-amidase for alpha-ketoglutaramate open-chain structure: 0.01 mM. References: 288884, 288892. View Source
- [2] Ellens KW, et al. ω-Amidase substrate specificity: far higher activity against KGM than against 2-oxosuccinamate or succinamate. Reference: pathway.gramene.org. View Source
